molecular formula C12H9ClO3S B166868 Fenson CAS No. 80-38-6

Fenson

Cat. No. B166868
CAS RN: 80-38-6
M. Wt: 268.72 g/mol
InChI Key: SPJOZZSIXXJYBT-UHFFFAOYSA-N
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Description

“Fenson” is a chemical compound with the molecular formula C12H9ClO3S . Its IUPAC name is 4-chlorophenyl benzenesulfonate . It contains a total of 27 bonds, including 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfonate .


Molecular Structure Analysis

The molecular structure of “Fenson” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 27 bonds, including 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfonate .


Physical And Chemical Properties Analysis

“Fenson” has a molecular weight of 268.72 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 407.0±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 63.3±3.0 kJ/mol, a flash point of 199.9±26.5 °C, and an index of refraction of 1.601 .

Scientific Research Applications

Wastewater Treatment

The primary application of the Fenton process lies in wastewater treatment. It effectively removes various pollutants, including organic compounds, heavy metals, and recalcitrant substances. The process involves the generation of hydroxyl radicals (•OH) through the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂). These radicals oxidize and degrade contaminants, leading to cleaner water .

Degradation of Antibiotics

Researchers have explored the Fenton process for the degradation of antibiotics. By applying this method, antibiotics present in wastewater can be broken down into less harmful compounds. Although specific bibliometric analyses are lacking, studies have demonstrated its effectiveness in treating antibiotic-contaminated effluents .

Heterogeneous Fenton Systems

Emerging trends include heterogeneous Fenton systems. These involve using solid catalysts (such as iron-based materials) to enhance the Fenton process. Researchers have investigated various iron-based catalysts, optimizing their performance for large-scale practical applications .

Fenton-Like Processes

Beyond the traditional Fenton process, variations like sono-Fenton (combining ultrasound) and electro-Fenton (using electrochemical methods) have gained attention. These modifications enhance pollutant degradation and offer more efficient treatment options .

Copper-Based Fenton Reactions

While copper is not the primary metal in the Fenton process, recent studies have explored copper-based Fenton systems. These investigations focus on photo-Fenton, microwave-Fenton, and ultrasonic-Fenton processes using copper-based catalysts. Understanding their mechanisms and optimizing their performance is crucial for future applications .

Iron Catalyst Reuse and Recycling

Efforts to improve sustainability involve exploring ways to reuse and recycle iron catalysts in the Fenton process. Researchers aim to minimize waste and enhance the overall efficiency of wastewater treatment by developing strategies for catalyst regeneration .

Safety And Hazards

“Fenson” is harmful if swallowed and causes serious eye irritation . It is also toxic to aquatic life with long-lasting effects . When handling “Fenson”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

(4-chlorophenyl) benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJOZZSIXXJYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6041973
Record name Fenson
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Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless solid; Commercial product is off-white or pinkish; [HSDB]
Record name Fenson
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Solubility

SPARINGLY SOLUBLE IN WATER ... /&/ ORGANIC POLAR AND AROMATIC SOLVENTS
Record name 4-CHLOROPHENYL BENZENESULFONATE
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Density

1.33
Record name 4-CHLOROPHENYL BENZENESULFONATE
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Vapor Pressure

0.00000152 [mmHg]
Record name Fenson
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Product Name

Fenson

Color/Form

COLORLESS CRYSTALS

CAS RN

80-38-6
Record name 4-Chlorophenyl benzenesulfonate
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Record name Fenson [BSI:ISO]
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Record name Fenson
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Record name FENSON
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Record name 4-CHLOROPHENYL BENZENESULFONATE
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Melting Point

62 °C
Record name 4-CHLOROPHENYL BENZENESULFONATE
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods

Procedure details

In all cases examined, PcpB converted the substituted phenol to the corresponding hydroquinone. PCP and 2,3,5,6-tetrachlorophenol were converted to a compound with the same HPLC retention time as that of TeCH (Xun and Orser, 1991c). TeCH was confirmed as the end-product by GC/MS (data not shown). PcpB oxidized 2,4,6-triiodophenol (TIP) to a product with a retention time of 7.75 min. by GC analysis and mass spectrum consistent with that expected for 2,6-diiodo-p-hydroquinone (DIHQ, molecular formula of C6H4I2O2). The base peak was at M/Z 362 (M+), and major fragments were found at M/Z 235 (loss of I from 362), 207 (loss of CO from 235), and 108 (loss of 2 I from 362). The end product of 3,5-diiodo-4-hydroxylbenzonitrile was also identified as DIHQ because it shared the same retention time with DIHQ produced from TIP by HPLC analysis. Incubation of 2,3,6-trichlorophenol with PcpB yielded a product with a retention time of 4.65 min. by GC analysis and a mass spectrum consistent with that expected for 2,3,6-trichloro-p-hydroquinone (molecular formula of C6H3Cl3O2). The relative intensities of the peaks at M/Z 212 (base peak, M+), 214 (M+2), and 216 (M+4) are characteristic of a molecule containing 3 chlorine atoms, although the peak expected at M/Z 218 (M+6) was not observable. Major peaks were observed at M/Z 178 (loss of H35Cl from 214), M/Z 176 (loss of H35Cl from 212, H37Cl from 214), M/Z 150 (loss of CO from 178), and M/Z 148 (loss of CO from 1976).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DIHQ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
DIHQ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
substituted phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
TeCH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
TeCH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
PcpB oxidized 2,4,6-triiodophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
2,6-diiodo-p-hydroquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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